molecular formula C20H21N3O4S B2951555 3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 922487-24-9

3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide

カタログ番号: B2951555
CAS番号: 922487-24-9
分子量: 399.47
InChIキー: FFPPENXJVRFULO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a propanamide backbone linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylphenyl group at position 3. The benzylsulfonyl moiety at the propanamide’s C3 position distinguishes it from related analogs. The oxadiazole ring, a heterocyclic scaffold, is known for its electron-withdrawing properties and role in enhancing metabolic stability and bioavailability in medicinal chemistry .

Estimated Properties (Based on Structural Analogs):

  • Molecular Formula: C21H23N3O3S2
  • Molecular Weight: ~429 g/mol (calculated)
  • Key Functional Groups: Benzylsulfonyl (C7H7SO2), 1,3,4-oxadiazole, 2,4-dimethylphenyl.

特性

IUPAC Name

3-benzylsulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-8-9-17(15(2)12-14)19-22-23-20(27-19)21-18(24)10-11-28(25,26)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPPENXJVRFULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(Benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurological disorders. This article explores the synthesis, structure, and biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide is C18H22N4O3SC_{18}H_{22}N_4O_3S. The compound features a benzylsulfonyl group linked to a propanamide structure with a 1,3,4-oxadiazole moiety.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_4O_3S
Molecular Weight378.45 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Enzyme Inhibition

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting monoamine oxidase (MAO) enzymes and cholinesterases. These enzymes are critical targets for treating neurological diseases such as Alzheimer's and Parkinson's disease.

  • Monoamine Oxidase Inhibition : The compound has shown promising inhibitory effects against MAO-A and MAO-B. For instance, derivatives similar to the oxadiazole core have been reported to exhibit IC50 values in the micromolar range against these enzymes .
  • Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been observed. Compounds in this class have demonstrated significant activity, suggesting their potential use in treating cognitive disorders related to cholinergic dysfunction .

Case Studies

Several case studies have investigated the biological activity of oxadiazole derivatives:

  • Study on MAO Inhibition : A study published in 2023 synthesized various 1,3,4-oxadiazole derivatives and tested their inhibitory effects on MAO-A and B. Compounds with specific substitutions at the C5 position exhibited enhanced inhibitory activity compared to others .
  • Cholinesterase Activity : Another research highlighted that certain oxadiazole derivatives showed effective inhibition of AChE and BChE with IC50 values lower than standard drugs used in therapy .

The mechanism by which 3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide exerts its biological effects primarily involves binding to the active sites of target enzymes. Molecular docking studies indicate that the oxadiazole ring interacts favorably with key residues in the active sites of MAO and cholinesterases .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Functional Group Differences
Target Compound : 3-(Benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide C21H23N3O3S2 ~429 Not reported 2,4-Dimethylphenyl, benzylsulfonyl Oxadiazole + sulfonyl
8d () C15H14N4O2S2 370.4 135–136 4-Methylphenyl, sulfanyl (S-link) Oxadiazole + thioether
7e () C17H19N5O2S2 389.5 178 2,4-Dimethylphenyl, amino-thiazole Oxadiazole + amino-thiazole
7a () C22H23ClN4O4S2 507.0 71–73 4-Chlorophenylsulfonyl, piperidinyl Oxadiazole + sulfonyl + piperidine
7k () C24H27ClN4O4S2 535.0 66–68 4-Chlorophenylsulfonyl, ethylphenyl Oxadiazole + sulfonyl + ethyl
8a () C20H24N4O2S 384.5 95–97 Indole-methyl, cyclohexyl Oxadiazole + indole + cyclohexyl
Compound 8 () C23H23N5O3S 465.5 Not reported 2-Methylphenyl, oxadiazole-sulfanyl-methyl Biheterocyclic oxadiazole + sulfanyl
Key Observations:

Functional Groups: The benzylsulfonyl group in the target compound is distinct from the sulfanyl (thioether) groups in analogs like 8d () or 7a (). Unlike analogs with chlorophenylsulfonyl (e.g., 7a, 7k), the target’s benzylsulfonyl lacks halogen atoms, which may reduce toxicity risks but also alter lipophilicity .

Substituent Effects: The 2,4-dimethylphenyl group on the oxadiazole ring introduces steric hindrance and lipophilicity, similar to compound 7e () but without the amino-thiazole moiety . Analogs with piperidinyl (7a) or indole (8a) groups exhibit bulkier structures, which may enhance target binding but reduce solubility .

Molecular Weight and Melting Points :

  • The target’s estimated molecular weight (~429 g/mol) is lower than chlorophenylsulfonyl derivatives (e.g., 7a: 507 g/mol) but higher than simpler sulfanyl analogs (e.g., 8d: 370 g/mol) .
  • Melting points for sulfonyl-containing compounds (e.g., 7a: 71–73°C) are generally lower than those with polar substituents like nitro groups (e.g., 8h: 158–159°C, ) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。